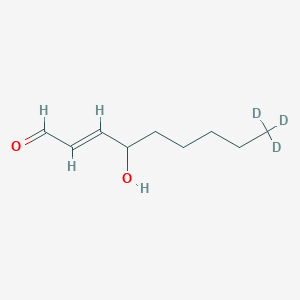

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal

概要

説明

4-ヒドロキシノネナール-d3は、α,β-不飽和ヒドロキシアルケナールである4-ヒドロキシノネナールの重水素化体です。 アラキドン酸やリノール酸などの多価不飽和ω-6脂肪酸の酸化によって生成される脂質過酸化生成物です 。 この化合物は、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法による4-ヒドロキシノネナールの定量のための内部標準として広く使用されています 。 無色の油状液体であり、細胞毒性、増殖阻害、遺伝毒性、走化性などの様々な生物活性があることが知られています .

2. 製法

合成経路と反応条件

4-ヒドロキシノネナール-d3は、多価不飽和ω-6脂肪酸を含む脂質の酸化によって合成されます 。 合成経路には、重水素化試薬を使用して分子中の特定の位置に重水素原子を導入することが含まれます。 反応条件は、一般的に過酸化水素またはその他の過酸化物などの酸化剤を制御された温度と圧力条件下で使用することが含まれます .

工業的製造方法

4-ヒドロキシノネナール-d3の工業的製造には、大規模な脂質酸化プロセスが関与します。 このプロセスは、天然資源から多価不飽和脂肪酸を抽出し、重水素化試薬の存在下で酸化することから始まります。 次に、蒸留やクロマトグラフィーなどの技術を用いて精製することにより、高純度の4-ヒドロキシノネナール-d3が得られます .

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal-d3 is synthesized by the oxidation of lipids containing polyunsaturated omega-6 fatty acids . The synthetic route involves the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-Hydroxy Nonenal-d3 involves large-scale lipid oxidation processes. The process starts with the extraction of polyunsaturated fatty acids from natural sources, followed by their oxidation in the presence of deuterated reagents. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 4-Hydroxy Nonenal-d3 .

化学反応の分析

反応の種類

4-ヒドロキシノネナール-d3は、以下を含む様々な種類の化学反応を起こします。

酸化: この化合物はさらに酸化されて様々な酸化生成物を形成することができます。

還元: カルボニル基をアルコールに還元する。

置換: ヒドロキシル基を他の官能基に置換することができる。

一般的な試薬と条件

酸化剤: 過酸化水素、過酸。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: チオール、アミン、アルコール。

生成される主な生成物

酸化生成物: 様々なアルデヒドとカルボン酸。

還元生成物: アルコール。

置換生成物: 官能基が置換された化合物。

マイケル付加生成物: 求核剤との付加体.

科学的研究の応用

Internal Standard in Analytical Chemistry

- Gas Chromatography and Mass Spectrometry : 4-HNE-d3 serves as an internal standard for quantifying 4-HNE in biological samples. Its deuterated nature allows for precise measurement by distinguishing it from non-deuterated compounds during analysis .

Marker of Lipid Peroxidation

- Oxidative Stress Studies : As a product of lipid peroxidation, 4-HNE-d3 is utilized as a biomarker to study oxidative stress in various biological systems. This is particularly relevant in research involving polyunsaturated fatty acids and their metabolic pathways .

Cellular Signaling and Pathways

- Second Messenger Role : 4-HNE-d3 is studied for its involvement in cellular signaling processes, acting as a second messenger for reactive oxygen species (ROS). It influences various signaling pathways related to cell proliferation and apoptosis .

Pathophysiological Implications

- Cancer Research : The compound's interaction with acetaldehyde dehydrogenase 2 (ALDH2) suggests it plays a role in cancer metabolism and progression. Elevated levels of 4-HNE have been linked to tumorigenesis, making it a target for cancer therapeutic strategies .

- Neurodegenerative Disorders : Research indicates that 4-HNE-d3 may contribute to the pathogenesis of neurodegenerative diseases such as Alzheimer's by promoting oxidative damage to cellular components .

Investigative Tool in Disease Mechanisms

- Cardiovascular Diseases : Studies have shown that increased activity of ALDH2 can mitigate the effects of cardiac ischemia, with 4-HNE-d3 being involved in the detoxification processes that protect against oxidative damage during ischemic events .

- Toxicology : As a cytotoxic product of lipid peroxidation, 4-HNE-d3 is investigated for its role in various toxicological studies, particularly regarding its effects on cellular integrity and function .

Development of Antioxidants

- Formulation of Protective Agents : The compound is explored in the development of antioxidants aimed at reducing oxidative stress in food and pharmaceutical industries. Its ability to interact with reactive species makes it valuable for creating protective formulations .

Data Table: Summary of Applications

Case Study 1: Role in Cancer Metabolism

A study published in Free Radical Biology and Medicine investigated the effects of 4-HNE on cancer cell lines. It was found that elevated levels of 4-HNE induced apoptosis through the activation of caspases, highlighting its dual role as both a signaling molecule and a potential therapeutic target in cancer treatment .

Case Study 2: Neurodegeneration Mechanisms

Research conducted by Esterbauer et al. demonstrated that increased concentrations of 4-HNE are associated with oxidative damage in neurodegenerative diseases. The study emphasized the importance of monitoring lipid peroxidation products like 4-HNE-d3 to understand their contributions to neuronal cell death .

作用機序

4-ヒドロキシノネナール-d3は、マイケル付加反応を介してタンパク質と付加体を形成することで効果を発揮します。 これらの付加体は、タンパク質中のシステイン、ヒスチジン、またはリジン残基を標的にすることができ、タンパク質機能と細胞シグナル伝達経路の変化につながります 。 この化合物は、ミトコンドリアからのプロオキシダント誘導カルシウム放出を阻害することでも知られており、これにより細胞エネルギー代謝とアポトーシスが影響を受けます .

類似化合物との比較

4-ヒドロキシノネナール-d3は、重水素原子の存在によりユニークであり、質量分析法による内部標準に最適です。 類似化合物には以下が含まれます。

4-ヒドロキシノネナール: 重水素化されていない形態であり、同様の生物活性を有する脂質過酸化生成物でもあります.

4-ヒドロキシ-トランス-2-ヘキセナール: ω-3脂肪酸から生成される別の脂質過酸化生成物です.

4-ヒドロペルオキシ-トランス-2-ノネナール: 脂質酸化から生成される酸素化されたα,β-不飽和アルデヒドです.

4,5-エポキシ-トランス-2-デセナール: 脂質過酸化中に生成される関連化合物です.

これらの化合物は、類似の化学的特性と生物活性を共有していますが、特定の分子構造と、それらが由来する脂肪酸の種類が異なります。

生物活性

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (4-HNE-d3) is a deuterated variant of 4-hydroxynonenal (4-HNE), a significant product of lipid peroxidation derived from polyunsaturated fatty acids. This compound has garnered attention due to its biological activities and implications in various pathophysiological processes.

Target of Action

The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . This enzyme plays a crucial role in detoxifying aldehydes, including those generated during oxidative stress. 4-HNE-d3 acts as both a substrate and an inhibitor of ALDH2, influencing its activity and the overall metabolic pathways related to aldehyde detoxification .

Mode of Action

4-HNE-d3's interaction with ALDH2 can lead to reversible inhibition at lower concentrations, while higher concentrations may cause irreversible modifications through covalent bonding. This duality suggests that the concentration of 4-HNE-d3 is critical in determining its biological effects .

Formation and Stability

4-HNE-d3 is generated during the oxidation of n-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. Its stability and degradation kinetics can vary based on environmental conditions and cellular contexts. In laboratory settings, the compound's effects on cellular functions can change over time, indicating a complex interaction with biological systems .

Cellular Effects

4-HNE-d3 influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways including the MAPK pathway and transcription factors like Nrf2 and NF-κB, which are vital for cellular stress responses .

- Gene Expression : The compound can alter gene expression profiles by forming covalent adducts with proteins and nucleic acids, disrupting normal cellular functions .

Oxidative Stress and Disease

As a marker of oxidative stress, 4-HNE-d3 is implicated in several diseases:

- Cancer : It promotes cell proliferation at low concentrations but induces apoptosis at higher levels, linking it to tumorigenesis .

- Neurodegenerative Diseases : The compound's reactivity with neuronal proteins can lead to functional impairments associated with diseases like Alzheimer's and Parkinson's .

- Cardiovascular Diseases : Increased levels of 4-HNE have been correlated with cardiac ischemia and other cardiovascular conditions due to its effects on mitochondrial function .

Case Studies

- Inhibition of ALDH2 : A study demonstrated that 4-HNE acts as an inhibitor of ALDH2, affecting its enzymatic activity in human cells. This inhibition was found to be concentration-dependent, highlighting the importance of maintaining low oxidative stress levels for cellular health .

- Role in Aging : Research indicates that elevated levels of 4-HNE are associated with aging-related diseases. The detoxification mechanisms involving glutathione S-transferases (GSTs) play a protective role against the accumulation of 4-HNE in aging tissues .

Data Table

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of ALDH2 | Reversible/Irreversible modification | Cancer progression |

| Modulation of signaling pathways | Alters gene expression | Neurodegenerative diseases |

| Formation of adducts | Disrupts protein function | Cardiovascular diseases |

特性

IUPAC Name |

(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-PKJLGKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。